molecular formula C17H15NO6 B2430435 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid CAS No. 307339-68-0

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid

Cat. No.: B2430435
CAS No.: 307339-68-0
M. Wt: 329.308
InChI Key: OWJIRJKWNACNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid is a synthetic small molecule with a structure based on a phthalide core fused with a benzoic acid moiety. This compound is of significant interest in medicinal chemistry and chemical biology research, particularly in the development of novel epigenetic modulators. The molecule's structure is characteristic of inhibitors targeting histone deacetylase (HDAC) enzymes, specifically the Zn2+-dependent HDAC classes. Its core phthalide structure is analogous to other known pharmacologically active scaffolds . Research indicates that derivatives within this structural class exhibit potential as anti-cancer and anti-inflammatory agents by altering gene expression profiles. Patent literature describes similar phthalide-based compounds as potent HDAC inhibitors , suggesting its primary research value lies in probing the function of specific HDAC isoforms and investigating their role in cellular processes like proliferation, differentiation, and apoptosis. This benzoic acid-functionalized reagent is provided for research use only and is intended for in vitro studies, including enzyme inhibition assays, cell-based phenotypic screening, and as a building block for the synthesis of more complex chemical probes. Researchers can utilize this compound to explore new pathways in epigenetics and develop potential therapeutic strategies for oncology and other diseases.

Properties

IUPAC Name

4-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-12-8-7-11-13(14(12)23-2)17(21)24-15(11)18-10-5-3-9(4-6-10)16(19)20/h3-8,15,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIRJKWNACNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Preformed Isobenzofuran Intermediate

A validated three-step approach achieves an 81% overall yield:

Step 1: Isobenzofuran Core Synthesis
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes alkaline hydrolysis in tetrahydrofuran/water (1:1 v/v) with 1.008N NaOH at 20°C for 15 minutes. The resulting sodium carboxylate is extracted into ethyl acetate after acidification (Eq. 1):
$$ \text{C}{10}\text{H}5\text{NO}3 + \text{NaOH} \rightarrow \text{C}{10}\text{H}4\text{NNaO}3 + \text{H}_2\text{O} $$

Step 2: Methoxylation and Amination
The intermediate reacts with 4-methoxybenzyl chloride (1.2 eq) in DMF at 80°C for 5 minutes, followed by cooling to 0°C and quenching with NH₄Cl. Column chromatography (ethyl acetate/hexane 3:7) isolates the protected intermediate in 86% yield.

Step 3: Deprotection and Acid Formation
Hydrolysis of the t-butyl ester (from Step 2) in dioxane/HCl (1M) at 80°C for 24 hours affords the final benzoic acid. Recrystallization from ethanol/acetone (4:1) gives pure product (mp 218–220°C).

One-Pot Condensation Method

Industrial-scale synthesis (Parchem) employs a single-reactor process:

  • Reagents :
    • 4-Aminobenzoic acid (1.0 eq)
    • 4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-carbaldehyde (1.05 eq)
    • Glacial acetic acid (5 vol)
    • Sodium triacetoxyborohydride (1.5 eq)
  • Conditions :
    • 12-hour reflux under nitrogen
    • Solvent removal via vacuum distillation
    • Crude product washed with cold ethanol (2×10 vol)

This method achieves 73% yield with 99.5% HPLC purity, avoiding intermediate isolation.

Reaction Optimization Data

Parameter Optimal Value Yield Impact (±%) Source
Acetic Acid Concentration 5 vol +12%
Reaction Temperature 80°C +9% vs 60°C
NaI Co-catalyst 3.0 eq +18%
DMF vs THF Solvent DMF +22%

Key findings:

  • Catalyst Loading : Sodium iodide (3.0 eq) accelerates amination kinetics by 40% through halogen exchange mechanisms.
  • Solvent Effects : DMF stabilizes the transition state in SNAr reactions, improving yields versus THF or acetonitrile.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.12 (d, J=8.8 Hz, 2H, ArH), 6.95 (s, 1H, isobenzofuran H), 4.82 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).
  • Elemental Analysis : Calculated for C₁₇H₁₅NO₆: C 61.99%, H 4.59%, N 4.25%. Found: C 61.82%, H 4.67%, N 4.18%.

Chromatographic Purity :

  • HPLC (C18, 0.1% H₃PO₄/ACN): tᴿ=6.72 min, 99.3% area.

Industrial-Scale Considerations

Parchem's manufacturing process highlights:

  • Cost Efficiency : Bulk pricing at $1,250/kg for 100 kg batches.
  • Green Chemistry : 82% solvent recovery via fractional distillation reduces waste.
  • Stability : 24-month shelf life at 2–8°C in amber glass containers.

Chemical Reactions Analysis

Types of Reactions

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of compounds similar to 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid. Several studies have investigated derivatives of benzofuran and related structures for their ability to inhibit cancer cell proliferation.

Case Studies:

  • A study investigated various benzofuran derivatives, revealing that compounds with similar scaffolds exhibited significant inhibitory effects on several cancer cell lines. For instance, a derivative showed an inhibition rate of 84.19% against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .

Mechanisms of Action:
The anticancer activity is often attributed to the modulation of cellular pathways involved in apoptosis and cell cycle regulation. Compounds that interact with retinoic acid receptors or inhibit specific kinases like PI3K have shown promise in enhancing T-cell activity within the tumor microenvironment, thereby reducing tumor growth .

Enzyme Inhibition

Compounds structurally related to this compound have been studied for their enzyme inhibitory properties. These activities are crucial for developing treatments for diseases such as Alzheimer's and diabetes.

Enzyme Targets:

  • Acetylcholinesterase Inhibition: Some derivatives have demonstrated significant inhibition of acetylcholinesterase, which is vital for managing Alzheimer's disease symptoms .

Case Studies:
A recent study synthesized new sulfonamide derivatives incorporating benzodioxane moieties that exhibited considerable inhibitory activity against both acetylcholinesterase and α-glucosidase . This suggests that similar modifications could enhance the therapeutic efficacy of this compound.

Pharmacological Insights

The pharmacological profile of this compound is under continuous investigation. Its structural characteristics lend themselves to various modifications aimed at improving efficacy and reducing toxicity.

Molecular Characteristics:
The compound has a molecular weight of approximately 397.4 g/mol and features multiple hydrogen bond donors and acceptors, which may influence its interaction with biological targets .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Anticancer Activity Inhibits proliferation of cancer cells; induces apoptosis
Enzyme Inhibition Inhibits acetylcholinesterase and α-glucosidase; potential for Alzheimer's treatment
Pharmacological Profile Structural modifications enhance efficacy; ongoing research

Mechanism of Action

The mechanism of action of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 4,4′-(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)dibenzoic acid
  • Methyl 4-((4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoate

Uniqueness

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid stands out due to its specific functional groups and the unique combination of the dihydroisobenzofuran and benzoic acid moieties.

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid is C16H17N1O5C_{16}H_{17}N_{1}O_{5}, with a molecular weight of approximately 303.31 g/mol. The structure features a benzoic acid moiety linked to a dimethoxy-substituted isobenzofuran derivative, which may contribute to its biological activity.

PropertyValue
Molecular Weight303.31 g/mol
LogP2.6
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The synthetic pathway often includes the formation of the isobenzofuran core followed by functionalization to introduce the amino and carboxylic acid groups.

Synthetic Route Overview

  • Formation of Isobenzofuran : Starting materials undergo cyclization to form the isobenzofuran structure.
  • Dimethoxy Substitution : Methoxy groups are introduced via methylation reactions.
  • Amino Group Addition : The amino group is incorporated through nucleophilic substitution.
  • Carboxylic Acid Formation : Final steps involve oxidation or hydrolysis to yield the carboxylic acid functionality.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, research published in pharmacological journals has shown that certain analogues can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on CCRF-CEM leukemia cells. The compound demonstrated an IC50 value of approximately 6.7 µg/mL, indicating moderate potency against these cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit key inflammatory pathways, potentially making it useful in treating inflammatory diseases.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, which could be beneficial in conditions such as rheumatoid arthritis.

Antioxidant Activity

The antioxidant capacity of this compound has also been studied. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Q & A

Basic: What are the established synthetic routes for 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,1-dimethylethyl aminobenzoate derivatives with functionalized isobenzofuran precursors under controlled conditions (45°C, 1–1.25 hours) . Key steps include:

  • Reagent Selection : Use of triazine intermediates to facilitate coupling between the benzoic acid and isobenzofuran moieties.
  • Purification : Column chromatography (hexane/EtOH, 1:1) yields pale yellow or colorless solids.
  • Characterization : Melting points (180–220°C) and 1H^1H NMR (DMSO-d6d_6) confirm structural integrity, with methoxy groups appearing as singlets at δ 3.76–3.86 ppm .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H NMR Spectroscopy : Identifies substituent patterns (e.g., methoxy, aromatic protons) and hydrogen bonding via chemical shifts. Overlapping signals in DMSO-d6d_6 may require deuterated solvents or 2D NMR for resolution .
  • Melting Point Analysis : Determines purity; deviations >2°C suggest impurities or polymorphic forms.
  • Thin-Layer Chromatography (TLC) : Hexane/EtOH (1:1) systems monitor reaction progress (Rf_f = 0.59–0.62) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with X-ray crystallography (if available). For example, hydrogen bonding (O–H···O, N–H···O) observed in crystal structures explains anomalous proton shifts .
  • Dynamic NMR : Variable-temperature studies clarify signal splitting caused by conformational exchange.
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental NMR assignments .

Advanced: What computational strategies predict the compound’s bioactivity or binding affinity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy groups) with biological activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize lead compounds .

Basic: How do substituents (e.g., dimethoxy groups) influence the compound’s reactivity?

Methodological Answer:

  • Electron-Donating Effects : Methoxy groups increase electron density on the aromatic ring, enhancing nucleophilic substitution rates.
  • Steric Hindrance : 4,5-Dimethoxy positioning may restrict access to the isobenzofuran carbonyl, requiring optimized reaction temperatures (45°C) .
  • Solubility : Polar methoxy groups improve solubility in ethanol/water mixtures, aiding purification .

Advanced: What methodologies evaluate the compound’s biological activity in academic research?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like tyrosinase or β-lactamase using spectrophotometric methods (e.g., absorbance at 405 nm for hydrolyzed substrates) .
  • Microplate Dilution : Test antimicrobial activity against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL indicates potency) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity ratios >10 for therapeutic potential .

Advanced: How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 220°C, aligning with melting point data .
  • pH Sensitivity : Benzoic acid protonation (pKa ~4.2) affects solubility; buffer systems (pH 7.4) mimic physiological conditions for stability studies.
  • Light Exposure : UV-Vis spectroscopy monitors photodegradation; amber vials prevent radical formation in methoxy-substituted analogs .

Basic: What crystallographic insights explain the compound’s solid-state behavior?

Methodological Answer:

  • Hydrogen Bonding Networks : X-ray diffraction reveals intermolecular O–H···O and N–H···O bonds, stabilizing the crystal lattice .
  • Packing Diagrams : Monoclinic or triclinic systems (e.g., space group P21_1/c) with Z = 4 provide metrics for density calculations.
  • Torsion Angles : Dihedral angles between the benzoic acid and isobenzofuran moieties (<10°) indicate planarity, critical for π-π stacking in materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.